molecular formula C9H8N3NaO7 B566013 3,5-Dinitro-L-tyrosine Sodium Salt CAS No. 502481-30-3

3,5-Dinitro-L-tyrosine Sodium Salt

Cat. No.: B566013
CAS No.: 502481-30-3
M. Wt: 293.167
InChI Key: SDPPRYPYKFDRGM-JEDNCBNOSA-M
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Description

3,5-Dinitro-L-tyrosine Sodium Salt: is a derivative of the amino acid tyrosine, characterized by the presence of two nitro groups at the 3 and 5 positions on the aromatic ring. This compound is often used in biochemical research due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dinitro-L-tyrosine Sodium Salt typically involves the nitration of L-tyrosine. The process begins with the protection of the amino and carboxyl groups of L-tyrosine, followed by nitration using a mixture of nitric acid and sulfuric acid. After nitration, the protecting groups are removed, and the product is neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods: Industrial production of this compound follows a similar route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,5-Dinitro-L-tyrosine Sodium Salt can undergo oxidation reactions, often leading to the formation of quinones.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: 3,5-Diamino-L-tyrosine Sodium Salt.

    Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3,5-Dinitro-L-tyrosine Sodium Salt is used as a precursor in the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. The nitro groups serve as electron-withdrawing groups, affecting the compound’s reactivity and interactions with biological molecules.

Medicine: While not directly used as a drug, this compound is used in the development of pharmaceuticals. It helps in understanding the metabolic pathways and interactions of tyrosine derivatives.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 3,5-Dinitro-L-tyrosine Sodium Salt involves its interaction with biological molecules through its nitro groups. These groups can participate in redox reactions, affecting the oxidative state of the molecules they interact with. The compound can also form covalent bonds with nucleophilic sites on proteins and enzymes, altering their function and activity.

Comparison with Similar Compounds

  • 3-Nitro-L-tyrosine Sodium Salt
  • 5-Nitro-L-tyrosine Sodium Salt
  • 3,5-Diamino-L-tyrosine Sodium Salt

Comparison: 3,5-Dinitro-L-tyrosine Sodium Salt is unique due to the presence of two nitro groups, which significantly enhance its reactivity compared to mono-nitrated derivatives. This increased reactivity makes it more versatile in chemical synthesis and biological studies. The compound’s dual nitro groups also provide distinct electronic properties, making it useful in various applications where electron-withdrawing effects are desired.

Properties

IUPAC Name

sodium;(2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O7.Na/c10-5(9(14)15)1-4-2-6(11(16)17)8(13)7(3-4)12(18)19;/h2-3,5,13H,1,10H2,(H,14,15);/q;+1/p-1/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPPRYPYKFDRGM-JEDNCBNOSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(C(=O)[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C[C@@H](C(=O)[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N3NaO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659757
Record name Sodium (2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502481-30-3
Record name Sodium (2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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